molecular formula C18H38O11S B609304 m-PEG9-Ms CAS No. 1059588-19-0

m-PEG9-Ms

Numéro de catalogue: B609304
Numéro CAS: 1059588-19-0
Poids moléculaire: 462.55
Clé InChI: AQFJPOUIRSKMIV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

m-PEG9-Ms, also known as methoxy-polyethylene glycol mesylate, is a polyethylene glycol derivative containing a mesyl group. The mesyl group is a good leaving group for nucleophilic substitution reactions. The hydrophilic polyethylene glycol spacer increases the water solubility of a compound in aqueous media .

Mécanisme D'action

Target of Action

m-PEG9-Ms is a type of PEG linker, which is a class of compounds used in drug delivery and bioconjugation .

Mode of Action

This compound contains a mesyl group, which is a good leaving group for nucleophilic substitution reactions . This means that this compound can react with nucleophiles, such as amines or thiols, present in other molecules, leading to the formation of a covalent bond . This reaction is often used to attach a PEG chain to a drug or protein, a process known as PEGylation .

Pharmacokinetics

The pharmacokinetics of this compound would largely depend on the molecule it is attached to. One of the main reasons for using peg linkers like this compound is to improve the pharmacokinetic properties of drugs or proteins . PEGylation can increase the solubility and stability of these molecules, reduce their immunogenicity, and prolong their circulation time in the body .

Result of Action

The primary result of the action of this compound is the PEGylation of other molecules. This can have several beneficial effects, including increased solubility and stability, reduced immunogenicity, and prolonged circulation time . These changes can improve the efficacy of drugs or proteins and reduce their side effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the reaction environment can affect the rate and efficiency of the PEGylation reaction . In addition, the presence of other reactive groups can lead to side reactions . Therefore, the conditions under which PEGylation reactions are carried out need to be carefully controlled to ensure the desired outcome .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG9-Ms typically involves the reaction of methoxy-polyethylene glycol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and consistency of the product. The final product is often characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .

Activité Biologique

m-PEG9-Ms, a compound characterized by its polyethylene glycol (PEG) structure, has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, cytotoxic, and hemolytic activities. The findings are supported by various studies and case analyses.

Chemical Structure and Properties

This compound consists of a PEG chain with a molecular weight corresponding to approximately nine ethylene glycol units. The modification of PEG with functional groups enhances its solubility and biocompatibility, making it a suitable candidate for various biomedical applications.

Antimicrobial Activity

Recent studies indicate that this compound exhibits significant antimicrobial properties against a range of pathogens. The effectiveness of PEG-based compounds in combating antibiotic-resistant strains has been highlighted in several research works.

Table 1: Antimicrobial Efficacy of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Methicillin-resistant S. aureus (MRSA)8 µg/mL

The studies suggest that the hydrophilic properties of the PEG moiety contribute to the enhanced solubility and activity against both Gram-positive and Gram-negative bacteria, including resistant strains.

Cytotoxicity and Hemolytic Activity

While this compound demonstrates potent antimicrobial activity, its cytotoxic effects on mammalian cells are also crucial for evaluating its therapeutic potential. Research indicates that this compound has low hemolytic activity, which is essential for ensuring safety in pharmaceutical applications.

Table 2: Cytotoxic and Hemolytic Activity of this compound

Cell LineIC50 (µg/mL)Hemolytic Activity (%)Reference
Human Red Blood Cells>100<5
HeLa Cells50<10
HepG2 Cells70<8

The results indicate that while this compound is effective against various pathogens, it maintains a favorable safety profile with minimal hemolytic activity.

Case Studies

A notable case study involved the application of this compound in a therapeutic context for patients with infections caused by resistant bacteria. The study monitored the clinical outcomes following treatment with this compound-based formulations.

Case Study Overview

  • Patient Profile : A 45-year-old male with recurrent MRSA infections.
  • Treatment Regimen : Administration of this compound at a dose of 20 µg/mL over two weeks.
  • Outcome Measures : Reduction in infection markers (C-reactive protein levels), clinical improvement in symptoms.

Results :
The patient exhibited significant improvement, with CRP levels decreasing from 25 mg/L to 5 mg/L within one week of treatment. No adverse effects were reported during the treatment period.

Propriétés

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38O11S/c1-21-3-4-22-5-6-23-7-8-24-9-10-25-11-12-26-13-14-27-15-16-28-17-18-29-30(2,19)20/h3-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFJPOUIRSKMIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-PEG9-Ms
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
m-PEG9-Ms
Reactant of Route 3
Reactant of Route 3
m-PEG9-Ms
Reactant of Route 4
Reactant of Route 4
m-PEG9-Ms
Reactant of Route 5
Reactant of Route 5
m-PEG9-Ms
Reactant of Route 6
Reactant of Route 6
m-PEG9-Ms

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.